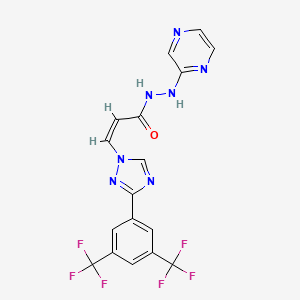
Selinexor
Descripción general
Descripción
Selinexor es un inhibidor selectivo de la exportación nuclear utilizado como medicamento anticancerígeno. Actúa bloqueando la acción de la exportina 1, lo que impide el transporte de varias proteínas implicadas en el crecimiento de las células cancerosas desde el núcleo celular al citoplasma. Esto finalmente detiene el ciclo celular y conduce a la apoptosis. This compound es el primer fármaco con este mecanismo de acción y se comercializa con el nombre de marca Xpovio .
Aplicaciones Científicas De Investigación
Selinexor tiene una amplia gama de aplicaciones en la investigación científica, en particular en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de exportación nuclear.
Biología: Ayuda a comprender el papel de la exportina 1 en los procesos celulares.
Medicina: Aprobado para el tratamiento del mieloma múltiple recidivante o refractario y del linfoma difuso de células B grandes.
Industria: Utilizado en el desarrollo de nuevos fármacos y terapias contra el cáncer.
Mecanismo De Acción
Selinexor se une e inhibe la exportina 1, una proteína exportadora nuclear. La exportina 1 contiene un bolsillo al que pueden unirse las proteínas nucleares. Cuando se une a estas proteínas y a Ran, activado mediante la unión de trifosfato de guanosina, el complejo exportina 1-proteína-Ran-trifosfato de guanosina sale del núcleo a través de un complejo de poros nucleares. Al inhibir la exportina 1, this compound fuerza la retención nuclear y la reactivación de las proteínas supresoras tumorales, lo que lleva al arresto del ciclo celular y a la apoptosis de las células cancerosas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Selinexor interacts with the nuclear export factor protein called exportin 1 (XPO1), blocking the transport of several proteins involved in cancer-cell growth from the cell nucleus to the rest of the cell . This may lead to cancerous myeloma cells being unable to grow and divide, therefore leading to death of the cancer cells . ABCC4, or ATP-binding cassette subfamily C member 4, has emerged as a significant biomarker for this compound sensitivity in multiple myeloma, with varying expression levels correlating with the drug’s effectiveness .
Cellular Effects
This compound affects cancer cells by trapping tumor suppressor proteins and oncoprotein mRNA in the nucleus . This leads to disruptions in various signaling pathways involved in tumor cell cycle regulation, DNA repair, and apoptosis . By retaining STAT3 in the nucleus, this compound limits its capability to activate downstream genes responsible for the inflammatory response .
Molecular Mechanism
This compound is a small molecule inhibitor that targets the nuclear transporter Exportin 1 (XPO1) . This inhibition leads to disruptions in various signaling pathways involved in tumor cell cycle regulation, DNA repair, and apoptosis . By inhibiting XPO1, this compound effectively traps these proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In real-world efficacy and toxicity studies, the median duration of this compound therapy was 2.7 months . On an intent-to-treat basis, the overall response rate was 29.5% . The median time to first response was one month . Median progression-free survival was 3.0 months for all patients and 6.9 months for responders .
Dosage Effects in Animal Models
In preclinical studies, this compound has shown efficacy in treating hematologic and non-hematologic malignancies, including sarcoma, gastric, bladder, prostate, breast, ovarian, skin, lung, and brain cancers . In addition, this compound–KRAS G12C inhibitor treatment displays the most significant tumor inhibition in PDAC xenograft models, where 22% of mice treated with this compound and a KRAS inhibitor were tumor-free for up to 150 days compared to 0% of animal models in the control or single-agent treatment groups .
Metabolic Pathways
This compound is known to be metabolized through CYP3A4, UDP‐glucuronosyltransferases, and glutathione S-transferases although the metabolite profile has yet to be characterized in published literature . The primary metabolites found in urine and plasma are glucuronide conjugates .
Transport and Distribution
Following oral administration, this compound exhibits linear and time-independent pharmacokinetics (PK) across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [Tmax] of 2–4 h) and moderate elimination (half-life [t½] of 6–8 h) . Population PK analyses demonstrated the PK of this compound is well-described by a two-compartment model .
Subcellular Localization
This compound localizes predominantly at the Golgi and shows a weak ER signal . By retaining STAT3 in the nucleus, this compound limits its capability to activate downstream genes responsible for the inflammatory response .
Métodos De Preparación
Selinexor se sintetiza mediante un proceso de varios pasos que implica diversas reacciones químicas. La ruta de síntesis suele incluir la formación de un anillo de triazol y la introducción de grupos trifluorometilo. Las condiciones de reacción suelen implicar el uso de bases fuertes y disolventes como la dimetilformamida. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, empleando a menudo técnicas avanzadas como la cromatografía líquida de alta resolución para la purificación .
Análisis De Reacciones Químicas
Selinexor se somete a varios tipos de reacciones químicas, entre ellas:
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos que se forman a partir de estas reacciones suelen ser derivados de this compound con grupos funcionales modificados .
Comparación Con Compuestos Similares
Selinexor es único en su mecanismo de acción como inhibidor selectivo de la exportación nuclear. Los compuestos similares incluyen:
Eltanexor: Otro inhibidor selectivo de la exportación nuclear, utilizado en contextos terapéuticos similares.
Abecma (idecabtagene vicleucel): Utilizado para el mieloma múltiple, pero funciona a través de un mecanismo diferente que implica la terapia con células T con receptor de antígeno quimérico.
Carvykti (ciltacabtagene autoleucel): También utilizado para el mieloma múltiple, empleando un enfoque similar de terapia con células T con receptor de antígeno quimérico.
This compound destaca por su capacidad única de inhibir la exportina 1, lo que lo convierte en un medicamento pionero en su clase .
Propiedades
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSOMFAQLZNKR-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026013 | |
| Record name | Selinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20mg/mL | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Selinexor binds to and inhibits exportin-1 (XPO1). XPO1 is a nuclear exporter protein which contains a pocket to which nuclear proteins can bind. When complexed with these proteins and Ran, activated through guanosine triphosphate (GTP) binding, the XPO1-protein-Ran-GTP complex is able to exit the nucleus through a nuclear pore. Once outside, GTP is hydrolyzed and the complex dissociates. The inhibition of this process in cancer cells allows the targets of XPO1, many of which are tumor suppressors, to collect in the nucleus and result in increased transcription of tumor suppressor genes. Tumor suppressor proteins known to be affected by XPO1 inhibition include p53, p73, adenomatous polyposis coli, retinoblastoma, forkhead box protein O, breast cancer 1, nucleophosmin, and merlin. Regulators of cell cycle progression are also affected, namely p21, p27, galectin-3, and Tob. Inhibitor of NFκB also collects in the nucleus as a result leading to reduced activity of NFκB, a known contributor to cancer. XPO1 participates in the formation of a complex with eukaryotic initiation factor 4E and contributes to the transport of messenger RNA for several oncegenes including cell cycle promotors, cyclin D1, cyclin E, and CDK2/4/6, as well as antiapoptotic proteins, Mcl-1 and Bcl-xL. These wide ranging changes in protein expression and gene transcription culminate in cell cycle arrest and the promotion of apoptosis in cancer cells. | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1393477-72-9 | |
| Record name | Selinexor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selinexor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELINEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


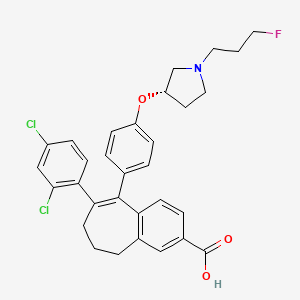



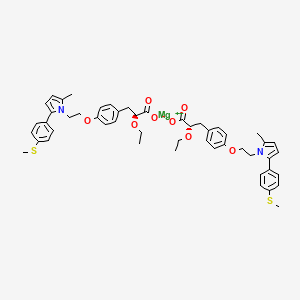
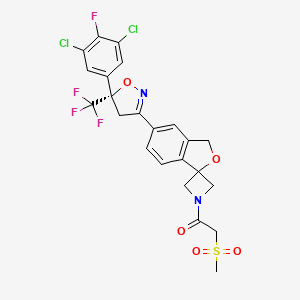
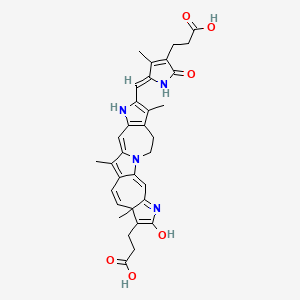

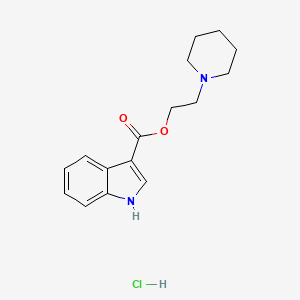
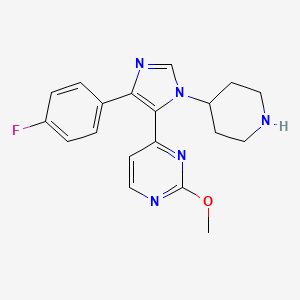
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
